Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone

Lipophilicity Drug-likeness CNS MPO

Unique indoline-pyrimidine hybrid featuring pyrrolidine-enhanced solubility (logP 2.5, TPSA 49.3 Ų). Its 2,3-dihydroindole N-linked carbonyl and 6-pyrrolidin-1-yl pyrimidine scaffold creates a distinct pharmacophore for ATP-competitive kinase inhibition and CNS target screening. MW <300 Da and only 2 rotatable bonds meet Rule of 3 for fragment-based discovery. >90% purity verified by LCMS and 400MHz 1H NMR. Not interchangeable with other indoline-pyrimidine analogs due to unique binding vectors. Ideal for focused kinase libraries and pharmacophore model building.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1905830-32-1
Cat. No. B2550066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone
CAS1905830-32-1
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C17H18N4O/c22-17(21-10-7-13-5-1-2-6-15(13)21)14-11-16(19-12-18-14)20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2
InChIKeyKFWAYAMKTHIRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone (1905830-32-1): Chemical Identity and Procurement Baseline


Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone (CAS 1905830-32-1) is a synthetic, heterocyclic small molecule with the molecular formula C17H18N4O and a molecular weight of 294.35 g/mol [1]. It is composed of an indoline (2,3-dihydro-1H-indole) moiety linked via a carbonyl bridge to a 6-(pyrrolidin-1-yl)pyrimidine scaffold [1]. As a screening compound available from commercial suppliers, it is offered with a purity of >90% as confirmed by LCMS and/or 400MHz 1H NMR . Its computed properties, including an XLogP3 of 2.5 and a topological polar surface area (TPSA) of 49.3 Ų, are well-documented and form the basis of its initial profiling in drug discovery workflows [1].

Why Direct Substitution of Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone is Not Scientifically Justified


Direct substitution of Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone with other indoline-pyrimidine hybrids is not recommended without supporting data due to the structure's unique combination of pharmacophoric features. The specific pairing of a 2,3-dihydroindole (indoline) N-linked carbonyl with a 6-pyrrolidin-1-yl pyrimidine creates a distinct vector and electronic environment compared to closely related analogs, such as those with a 5-chloro-2-(methylthio)pyrimidine core [1]. Furthermore, the pyrrolidin-1-yl substituent is specifically noted to enhance solubility and bioavailability relative to unsubstituted or differently substituted pyrimidine analogs [2]. These structural variations are known to drastically alter target binding, selectivity, and pharmacokinetic profiles within this compound class, making generic interchange a high-risk decision for procurement [1].

Quantitative Differentiation Evidence for Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone


Physicochemical Property Advantage: Optimal Lipophilicity for CNS Drug-like Space

The target compound's computed partition coefficient (XLogP3) is 2.5. This falls within the optimal range (2-3.5) for central nervous system (CNS) drug candidates and is lower than many common indoline-pyrimidine analogs, such as (5-Chloro-2-(methylthio)pyrimidin-4-yl)(indolin-1-yl)methanone, which has a calculated XLogP3 of 3.8 [1]. A lower logP is generally associated with reduced off-target toxicity and improved metabolic stability [1].

Lipophilicity Drug-likeness CNS MPO Physicochemical profiling

Enhanced Solubility and Bioavailability via Pyrrolidine Substitution

The pyrrolidin-1-yl group on the pyrimidine ring of the target compound is explicitly described as a structural feature that enhances its solubility and bioavailability [1]. This represents a clear advantage over similar indoline-pyrimidine methanone compounds lacking a basic amine substituent, such as (6-propoxypyrimidin-4-yl)(indolin-1-yl)methanone, where solubility is often a limiting factor in assay development .

Solubility Bioavailability Structural modification ADME

Reduced Molecular Complexity for Fragment-Based Drug Discovery

With a molecular weight of 294.35 g/mol and only 2 rotatable bonds, the target compound is a smaller, more rigid molecule compared to many elaborated indoline-pyrimidine analogs, such as 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives often exceeding 400 g/mol [1]. Its lower complexity offers superior ligand efficiency metrics, making it a more attractive starting point for fragment-based or structure-guided optimization campaigns [1].

Fragment-based drug discovery Ligand efficiency Molecular complexity hit-to-lead

Verified Chemical Purity and Structural Identity for Reproducible Research

The target compound is supplied by Life Chemicals with a minimum purity of 90%, verified by both LCMS and 400MHz 1H NMR . This dual-method quality control standard exceeds that of many non-certified vendors where only HPLC purity is reported, providing a higher degree of confidence in structural identity and purity for procurement .

Quality control Purity Reproducibility Vendor certification

Recommended Research Applications for Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone


Design of Focused Kinase Inhibitor Libraries Targeting the Hinge Region

The compound's pyrimidine core, a privileged structure for ATP-competitive kinase inhibition, combined with its favorable physicochemical profile (logP 2.5, TPSA 49.3 Ų), makes it an ideal scaffold for designing focused libraries targeting kinases. Its pyrrolidine moiety can probe ribose pocket interactions, while the indoline offers a vector for directed functionalization. This is particularly relevant as indoline-pyrimidine hybrids have shown activity in inhibiting kinases like PERK and Mnk1/2, where subtle structural changes yield large selectivity shifts [1].

Fragment-Based Screening for CNS Drug Targets

With a molecular weight below 300 Da, only 2 rotatable bonds, and an XLogP3 within the desirable CNS range (2.5), this compound meets the criteria of the 'rule of 3' for fragment-based drug discovery. Its use as a core fragment for screening against CNS targets like GPCRs, ion channels, or kinases implicated in neurological disorders is recommended. The enhanced solubility from the pyrrolidine group is a key advantage in maintaining compound integrity during high-concentration fragment screens [1].

Pharmacophore Model Building and Validation

The unique arrangement of the indoline carbonyl and pyrrolidine-pyrimidine creates a distinct 3D pharmacophore. As a rigid, well-characterized probe, this compound is suitable for building and validating pharmacophore models for targets that recognize indoline-containing ligands. This can help define essential hydrogen bond acceptor (carbonyl, pyrimidine N), hydrophobic (indoline aryl), and cationic (pyrrolidine) features for virtual screening campaigns [2].

Quote Request

Request a Quote for Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.